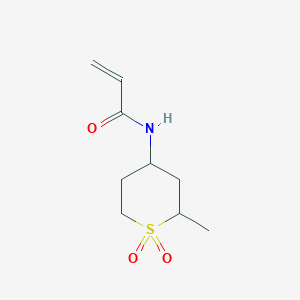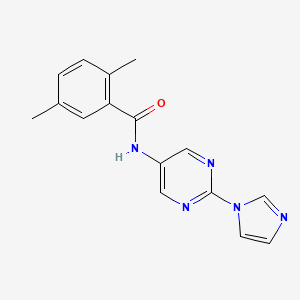
N-(2-(1H-イミダゾール-1-イル)ピリミジン-5-イル)-2,5-ジメチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a synthetic compound that features an imidazole ring, a pyrimidine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide has several scientific research applications:
作用機序
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, they can act on enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication .
Mode of action
The mode of action of imidazole-containing compounds can vary depending on the specific compound and target. For example, when acting on enzymes like DNA gyrase and topoisomerase IV, these compounds can inhibit the enzymes’ activity, thereby interfering with DNA replication .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For instance, by inhibiting DNA gyrase and topoisomerase IV, these compounds can disrupt the process of DNA replication, which is a crucial part of the cell cycle .
Result of action
The result of the action of imidazole-containing compounds can depend on the specific compound and its target. For instance, inhibiting DNA gyrase and topoisomerase IV can lead to the disruption of DNA replication, potentially causing cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia.
Synthesis of the pyrimidine ring: Pyrimidine derivatives can be synthesized by reacting appropriate nitriles with amidines.
Coupling of the imidazole and pyrimidine rings: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the benzamide moiety: The final step involves the acylation of the coupled product with 2,5-dimethylbenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 5-fluorouracil and cytarabine.
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is unique due to its combined structural features of imidazole, pyrimidine, and benzamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-3-4-12(2)14(7-11)15(22)20-13-8-18-16(19-9-13)21-6-5-17-10-21/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYZWDVOINEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2597509.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
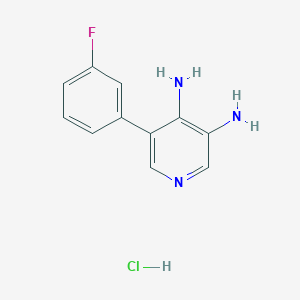
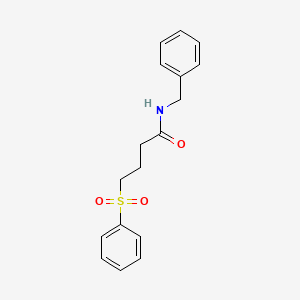
![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)
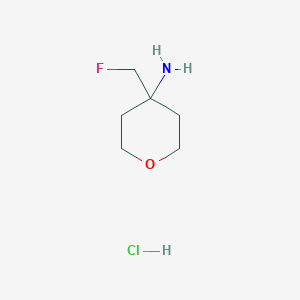
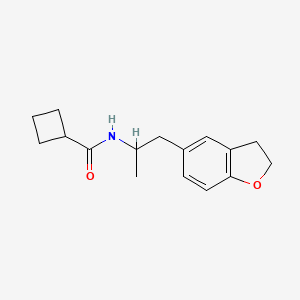
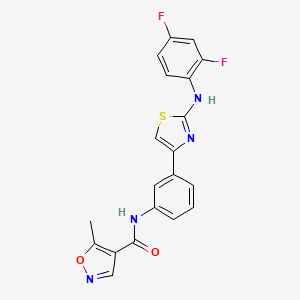
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)
![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)
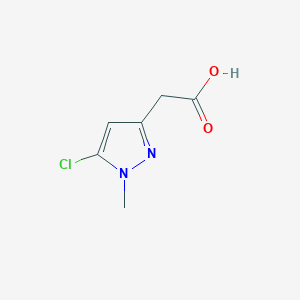
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)
